molecular formula C12H11N5O4 B2392175 N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine CAS No. 450344-90-8

N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2392175
CAS No.: 450344-90-8
M. Wt: 289.251
InChI Key: DHIMGCWQXMNGAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine, also known as BDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDP is a potent inhibitor of several enzymes and has been shown to have significant effects on biological systems. In

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine is complex and involves the inhibition of several enzymes. This compound has been shown to inhibit the activity of several protein kinases, including Akt and ERK. It also inhibits the activity of phosphodiesterases, which are enzymes that break down cyclic nucleotides. The inhibition of these enzymes leads to the accumulation of cyclic nucleotides, which can have a variety of effects on biological systems.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. It has been shown to inhibit tumor cell growth and induce apoptosis in several types of cancer cells. This compound has also been shown to have anti-inflammatory effects and to inhibit the production of inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine in lab experiments is its potency as an enzyme inhibitor. This compound has been shown to be a highly effective inhibitor of several enzymes, which makes it a valuable tool for studying biological systems. However, one of the limitations of using this compound is its complex synthesis method, which requires a high level of expertise in organic chemistry.

Future Directions

There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine. One area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the development of new analogs of this compound that have improved potency and selectivity for specific enzymes. Additionally, research on the potential therapeutic applications of this compound in the treatment of cancer, inflammation, and neurodegenerative diseases is ongoing.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has significant potential for scientific research. It is a potent inhibitor of several enzymes and has been shown to have significant effects on biological systems. The synthesis of this compound is a complex process that requires a high level of expertise in organic chemistry. While there are limitations to using this compound in lab experiments, its potency as an enzyme inhibitor makes it a valuable tool for studying biological systems. Ongoing research on this compound is focused on developing new synthetic methods, new analogs, and exploring its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine involves the reaction of 5-nitro-2,4-diaminopyrimidine with 1,3-benzodioxole-5-carbaldehyde in the presence of a catalyst. The resulting product is then purified by recrystallization. The synthesis of this compound is a complex process that requires a high level of expertise in organic chemistry.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of several enzymes, including protein kinases and phosphodiesterases. This compound has also been shown to have significant effects on biological systems, including the inhibition of tumor cell growth and the induction of apoptosis.

Properties

IUPAC Name

4-N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O4/c13-11-10(17(18)19)12(16-5-15-11)14-4-7-1-2-8-9(3-7)21-6-20-8/h1-3,5H,4,6H2,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIMGCWQXMNGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC=NC(=C3[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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